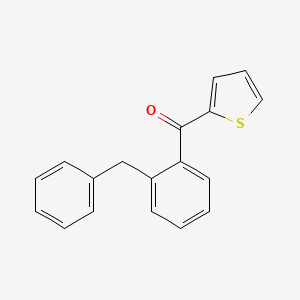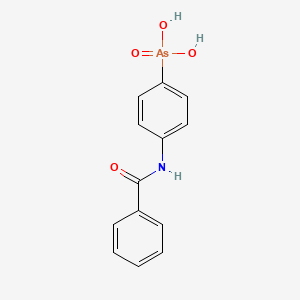
(4-Benzamidophenyl)arsonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Benzamidophenyl)arsonic acid is an organoarsenic compound with the molecular formula C13H12AsNO4. This compound contains an aromatic ring substituted with a benzamido group and an arsonic acid group. Organoarsenic compounds have been studied for their various applications in medicine, agriculture, and industry due to their unique chemical properties.
Métodos De Preparación
The synthesis of (4-Benzamidophenyl)arsonic acid typically involves the reaction of 4-aminobenzoic acid with arsenic acid or its derivatives. One common method includes the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is efficient and eco-friendly, providing high yields of the desired product.
Análisis De Reacciones Químicas
(4-Benzamidophenyl)arsonic acid undergoes various chemical reactions, including:
Oxidation: The arsonic acid group can be oxidized to form arsenate derivatives.
Reduction: Reduction reactions can convert the arsonic acid group to arsenite or arsine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
(4-Benzamidophenyl)arsonic acid has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other organoarsenic compounds and as a reagent in various organic reactions.
Industry: It is used in the production of pesticides and herbicides due to its effectiveness in controlling pests and weeds.
Mecanismo De Acción
The mechanism of action of (4-Benzamidophenyl)arsonic acid involves its interaction with cellular components, leading to the inhibition of essential enzymes and metabolic pathways. For example, it can inhibit bacterial glutamine synthetase, an enzyme crucial for the production of glutamine and the control of ammonia toxicity . This inhibition disrupts bacterial growth and survival.
Comparación Con Compuestos Similares
(4-Benzamidophenyl)arsonic acid can be compared with other organoarsenic compounds such as:
Arsanilic acid: Used as a feed additive in veterinary medicine, it shares similar antimicrobial properties but differs in its specific applications and toxicity profile.
Arsenic trioxide: Used in the treatment of acute promyelocytic leukemia, it has a different mechanism of action and therapeutic application compared to this compound.
Each of these compounds has unique properties and applications, highlighting the versatility and importance of organoarsenic chemistry in various fields.
Propiedades
Número CAS |
5425-69-4 |
|---|---|
Fórmula molecular |
C13H12AsNO4 |
Peso molecular |
321.16 g/mol |
Nombre IUPAC |
(4-benzamidophenyl)arsonic acid |
InChI |
InChI=1S/C13H12AsNO4/c16-13(10-4-2-1-3-5-10)15-12-8-6-11(7-9-12)14(17,18)19/h1-9H,(H,15,16)(H2,17,18,19) |
Clave InChI |
GGFABJMUXLUODQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)[As](=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Naphtho[2,1-a]naphthacene](/img/structure/B14746893.png)
![1H-5,10b-Propanobenzo[h]isoquinoline](/img/structure/B14746894.png)
![N-[7-(4-Chlorophenyl)-5-oxo-1,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B14746902.png)
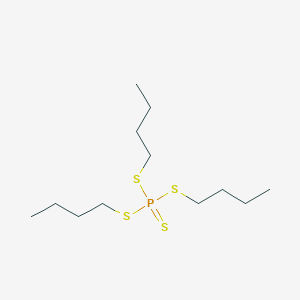
![1-[(2R,3S,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14746910.png)

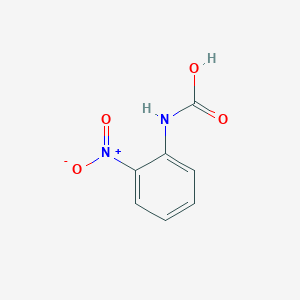
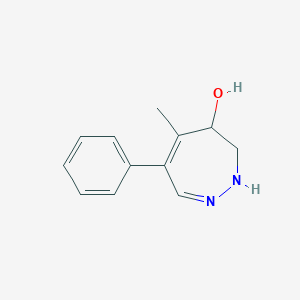

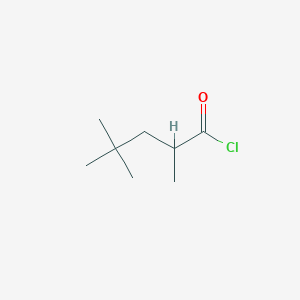
![5-Chloro-2-[(4-methylbenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B14746940.png)
